molecular formula C24H19ClFNO4 B13492834 N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine

Cat. No.: B13492834
M. Wt: 439.9 g/mol
InChI Key: ABNJHASPCQWVPF-JOCHJYFZSA-N
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Description

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a chlorine atom at the fourth position, and a fluorine atom at the third position on the phenyl ring. It is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine typically involves the protection of the amino group of 4-chloro-3-fluoro-D-phenylalanine with the Fmoc group. This can be achieved through the reaction of 4-chloro-3-fluoro-D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-4-chloro-3-fluoro-D-phenylalanine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in peptide synthesis. This distinct structure allows for the creation of peptides with unique properties and functionalities, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C24H19ClFNO4

Molecular Weight

439.9 g/mol

IUPAC Name

(2R)-3-(4-chloro-3-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19ClFNO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

ABNJHASPCQWVPF-JOCHJYFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)F)C(=O)O

Origin of Product

United States

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